molecular formula C19H18O4 B11651813 Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11651813
M. Wt: 310.3 g/mol
InChI Key: WQRLNZZYGAZFKQ-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C19H18O4. It belongs to the class of benzofuran derivatives and features an ethoxy group (C2H5O) attached to the benzofuran ring. The compound’s structure combines a benzofuran core with an ester functionality, making it intriguing for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate. One common approach involves the reaction of 2-phenylbenzofuran-3-carboxylic acid with ethanol in the presence of a dehydrating agent (such as thionyl chloride or acetyl chloride). The resulting ethyl ester is then isolated.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity: Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate can participate in various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the carbonyl group (C=O) can lead to the formation of the alcohol derivative.

    Substitution: The phenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HSO) or basic (NaOH) conditions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl).

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while reduction produces the alcohol form.

Scientific Research Applications

Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique benzofuran structure.

    Biological Studies: It may exhibit biological activity, warranting investigation in areas like enzyme inhibition or receptor binding.

    Materials Science: The compound’s functional groups make it interesting for materials synthesis.

Mechanism of Action

The precise mechanism of action remains an active area of research. Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

While Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is relatively rare, its uniqueness lies in the combination of benzofuran and ethoxy moieties. Similar compounds include related benzofurans, esters, and derivatives.

Biological Activity

Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran backbone with an ethoxy group and a phenyl substituent. This unique structure contributes to its pharmacological properties, making it a subject of extensive research in drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : this compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of metabolic pathways.
  • Cell Signaling Modulation : The compound influences cellular functions by modulating key signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and survival.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, thereby activating or inhibiting downstream signaling cascades that affect gene expression and cellular metabolism.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in cells .
  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against K562 (chronic myeloid leukemia) cells while demonstrating minimal toxicity towards normal HaCaT cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AnticancerInhibits K562 cell growth
Enzyme InhibitionInteracts with cytochrome P450
Cell SignalingModulates MAPK/ERK pathway

Study on Anticancer Activity

In a recent study, this compound was tested for its cytotoxic effects on various cancer cell lines. The results indicated that at specific concentrations, it effectively inhibited the proliferation of K562 cells while maintaining a high safety profile against normal cells (IC50 > 100 µM). This suggests its potential as a therapeutic agent in cancer treatment .

Pharmacokinetics and Stability

Research indicates that the pharmacokinetics of this compound are influenced by environmental factors such as temperature. The compound is relatively stable under standard laboratory conditions but may degrade over extended periods. Understanding its stability is crucial for developing effective therapeutic formulations.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
  • Drug Development : Potential applications in drug design targeting specific diseases.

Properties

IUPAC Name

ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-21-14-10-11-16-15(12-14)17(19(20)22-4-2)18(23-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLNZZYGAZFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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